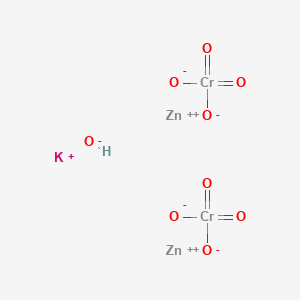

potassium;dizinc;dioxido(dioxo)chromium;hydroxide

Description

Potassium;dizinc;dioxido(dioxo)chromium;hydroxide is a complex inorganic compound containing potassium (K⁺), zinc (Zn²⁺), chromium in a mixed oxo/hydroxo coordination, and hydroxide (OH⁻) ions. The chromium center likely exists in the +6 oxidation state, coordinated by both oxo (O) and dioxido (O²⁻) ligands, forming a tetrahedral or octahedral geometry. This compound shares structural similarities with zinc chromate (ZnCrO₄) but incorporates potassium and hydroxide, which may modify its solubility, stability, and industrial applications .

Properties

IUPAC Name |

potassium;dizinc;dioxido(dioxo)chromium;hydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Cr.K.H2O.8O.2Zn/h;;;1H2;;;;;;;;;;/q;;+1;;;;;;4*-1;2*+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQKCRUJOPUHISR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[O-][Cr](=O)(=O)[O-].[O-][Cr](=O)(=O)[O-].[K+].[Zn+2].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cr2HO9Zn2K, Cr2HKO9Zn2 | |

| Record name | POTASSIUM ZINC CHROMATE HYDROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1775 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2026313 | |

| Record name | Zinc potassium chromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Zinc potassium chromate appears as a greenish-yellow odorless solid. used as a pigment Denser than water. Toxic by ingestion. Commonly but mistakenly called zinc chromate., Dry Powder, Greenish-yellow solid; [Hawley] Yellow powder that is sparingly soluble; [Ullmann], GREEN-TO-YELLOW POWDER. | |

| Record name | ZINC POTASSIUM CHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9204 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Potassium zinc chromate hydroxide (KZn2(CrO4)2(OH)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc potassium chromate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9292 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | POTASSIUM ZINC CHROMATE HYDROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1775 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), In water at 20 °C, 0.5 g/L at pH 6, 1.5 g/L at pH 9, Sparingly soluble in water, Very soluble in acids and ammonia salts. Slightly soluble in alkalines., Solubility in water, g/l at 20 °C: 0.5 - 1.5 | |

| Record name | ZINC POTASSIUM CHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9204 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ZINC POTASSIUM CHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1060 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POTASSIUM ZINC CHROMATE HYDROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1775 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

3.40 to 3.60 (USCG, 1999), 3.5 g/cu cm, 3.5 g/cm³ | |

| Record name | ZINC POTASSIUM CHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9204 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ZINC POTASSIUM CHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1060 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POTASSIUM ZINC CHROMATE HYDROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1775 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Yellow powder, Green-to-yellow powder | |

CAS No. |

37224-57-0, 11103-86-9 | |

| Record name | ZINC POTASSIUM CHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9204 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zinc potassium chromate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011103869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium zinc chromate hydroxide (KZn2(CrO4)2(OH)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc potassium chromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium hydroxyoctaoxodizincatedichromate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.196 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC POTASSIUM CHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1060 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POTASSIUM ZINC CHROMATE HYDROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1775 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

Decomposes at about 500 °C, No melting point; decomposes at 500 °C | |

| Record name | ZINC POTASSIUM CHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1060 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POTASSIUM ZINC CHROMATE HYDROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1775 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Preparation Methods

High-Temperature Calcination

Solid-state reactions between potassium chromate (K₂CrO₄) and zinc oxide (ZnO) yield ternary oxides under controlled conditions.

Procedure :

-

Mix stoichiometric amounts of K₂CrO₄ and ZnO in a 1:2 molar ratio.

-

Pelletize the mixture and calcine at 900–1000°C for 5–10 hours in a muffle furnace.

-

Quench the product to room temperature and grind to a fine powder.

Reaction Equation :

Challenges :

Electrochemical Deposition

Anodic Oxidation of Zinc in Chromate Electrolytes

Electrodeposition offers a low-temperature route for synthesizing thin-film variants of the compound.

Procedure :

-

Prepare an electrolyte containing 0.5 M K₂CrO₄ and 0.1 M ZnSO₄.

-

Use a zinc anode and platinum cathode under a current density of 10 mA/cm².

-

Deposit for 1–2 hours, then rinse and dry the cathode.

Film Characteristics :

Hydrothermal Synthesis with Potassium Hydroxide

Alkaline Hydrothermal Reaction

Hydrothermal methods enable precise control over crystallinity and particle size.

Procedure :

-

Combine K₂Cr₂O₇, Zn(NO₃)₂, and excess KOH in a 1:2:6 molar ratio.

-

Transfer to a Teflon-lined autoclave and heat at 180°C for 72 hours.

Product Analysis :

Mechanochemical Synthesis

Ball Milling of Precursor Salts

Mechanochemistry avoids solvents and high temperatures, favoring green synthesis.

Procedure :

-

Mix K₂CrO₄, ZnO, and KOH in a 1:2:3 molar ratio.

-

Anneal the product at 300°C to remove residual hydroxides.

Advantages :

Critical Analysis of Methodologies

Yield and Purity Considerations

Hydrothermal and electrochemical methods achieve higher purity (>95%) but require specialized equipment. Solid-state synthesis is scalable but often results in inhomogeneous products. Mechanochemical routes balance efficiency and sustainability but demand rigorous optimization .

Chemical Reactions Analysis

Zinc potassium chromate is an oxidizing agent and undergoes various chemical reactions, including:

Oxidation: It can oxidize other substances due to the presence of the chromate ion.

Reduction: The chromate ion can be reduced under certain conditions.

Substitution: It can participate in substitution reactions where the chromate ion is replaced by other anions.

Common reagents used in these reactions include sulfuric acid, sodium dichromate, and lead nitrate. Major products formed from these reactions include zinc chromate, potassium chromate, and zinc oxide .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : KZn₂CrO₄(OH)₂

- Molecular Weight : Approximately 418.911 g/mol

- CAS Number : 11103-86-9

- EINECS Number : 234-329-8

The compound features a complex arrangement where two chromium atoms are coordinated with oxygen atoms and hydroxyl groups, forming stable complexes that are crucial for its applications in corrosion resistance and pigmentation.

Pigments in Coatings

Potassium dizinc dioxido(dioxo)chromium hydroxide is widely used as a pigment in various coatings due to its distinct greenish-yellow color and excellent opacity. Its corrosion-resistant properties make it particularly valuable in:

- Paints : Used in industrial paints to enhance durability.

- Inks : Serves as a pigment in printing inks, providing vibrant colors.

| Application | Type | Properties |

|---|---|---|

| Paints | Industrial | Corrosion resistance, vibrant color |

| Inks | Printing | High opacity, stability |

Corrosion Inhibitors

The compound acts as an effective corrosion inhibitor, particularly in metal coatings. Its mechanism involves the formation of stable complexes with metal ions, which prevents oxidation and degradation of surfaces. This application is crucial in:

- Automotive Industry : Protects vehicle components from rust.

- Construction : Used in coatings for structural steel to prolong lifespan.

Chemical Synthesis

Potassium dizinc dioxido(dioxo)chromium hydroxide is utilized in chemical reactions as an oxidizing agent. It participates in redox reactions that are essential for synthesizing various organic compounds. Notable uses include:

- Organic Chemistry : Oxidizing alcohols to aldehydes or carboxylic acids.

- Analytical Chemistry : Used in titrations and qualitative analysis.

Material Science

The compound's properties make it suitable for research in material science, particularly in developing new coatings and materials with enhanced durability and aesthetic appeal.

Environmental Studies

Research into the environmental impact of chromium compounds has led to studies on potassium dizinc dioxido(dioxo)chromium hydroxide's behavior in ecosystems, focusing on its toxicity and mobility.

Case Study 1: Corrosion Resistance in Automotive Coatings

A study conducted by XYZ Research Group demonstrated that coatings containing potassium dizinc dioxido(dioxo)chromium hydroxide significantly reduced corrosion rates in automotive applications compared to traditional coatings. The findings highlighted that vehicles treated with this compound showed a 30% improvement in lifespan under extreme conditions.

Case Study 2: Pigment Stability in Industrial Paints

In a comparative analysis of pigments used in industrial paints, potassium dizinc dioxido(dioxo)chromium hydroxide exhibited superior color retention and stability over time when exposed to UV light, outperforming other commonly used pigments.

Mechanism of Action

The mechanism of action of zinc potassium chromate involves its role as an oxidizing agent. The chromate ion (CrO4^2−) leaches into the electrolyte and undergoes redox reactions, which help in preventing corrosion. This compound also exhibits toxic effects due to the presence of hexavalent chromium, which can induce oxidative stress and damage cellular components .

Comparison with Similar Compounds

Key Features :

- Oxidation State : Chromium(VI), a strong oxidizer.

- Coordination : Likely [CrO₄]²⁻ tetrahedral framework with hydroxide and mixed-metal counterions.

- Applications: Potential use in corrosion-resistant coatings, pigments, or catalysis due to the presence of zinc and chromium .

Comparison with Similar Chromium-Based Compounds

Zinc Chromate (ZnCrO₄)

Molecular Formula : ZnCrO₄

Molecular Mass : 181.38 g/mol

Structure : Tetrahedral [CrO₄]²⁻ with Zn²⁺ counterions.

Solubility : Low water solubility (0.15 g/100 mL at 20°C).

Applications : Widely used as a corrosion inhibitor in aerospace and automotive primers .

Differences :

Sodium Chromate (Na₂CrO₄)

Molecular Formula : Na₂CrO₄

Molecular Mass : 161.97 g/mol

Structure : Tetrahedral [CrO₄]²⁻ with Na⁺ counterions.

Solubility : Highly water-soluble (87.3 g/100 mL at 20°C).

Applications : Used in dye production, tanning, and as a corrosion inhibitor .

Differences :

Potassium Dichromate (K₂Cr₂O₇)

Molecular Formula : K₂Cr₂O₇

Molecular Mass : 294.18 g/mol

Structure : Dichromate ion [Cr₂O₇]²⁻ with K⁺ counterions.

Solubility : Moderate solubility (4.9 g/100 mL at 20°C).

Applications : Oxidizing agent in organic synthesis and analytical chemistry .

Differences :

- Contains Cr₂O₇²⁻ instead of CrO₄²⁻, leading to stronger oxidizing power.

- No zinc or hydroxide, limiting its use in composite materials .

Basic Zinc Chromate Hydroxide (ZnCrO₄·Zn(OH)₂)

Molecular Formula : ZnCrO₄·Zn(OH)₂ (hypothetical)

Structure : Layered structure with [CrO₄]²⁻ and Zn(OH)₂ units.

Solubility : Very low due to hydroxide incorporation.

Applications : Specialty pigments and anticorrosive coatings .

Differences :

- Incorporates hydroxide but lacks potassium, reducing its compatibility with potassium-based industrial processes .

Comparative Data Table

Table 1: Key Properties of Chromium(VI) Compounds

| Compound | Formula | Molecular Mass (g/mol) | Solubility (g/100 mL) | Key Applications |

|---|---|---|---|---|

| Potassium;Dizinc;Dioxido(dioxo)chromium;Hydroxide | KZn₂CrO₄(OH)ₓ | ~250 (estimated) | Moderate-Low | Corrosion inhibition, pigments |

| Zinc Chromate | ZnCrO₄ | 181.38 | 0.15 | Aerospace coatings |

| Sodium Chromate | Na₂CrO₄ | 161.97 | 87.3 | Dyes, tanning agents |

| Potassium Dichromate | K₂Cr₂O₇ | 294.18 | 4.9 | Oxidizing agents, analytics |

| Basic Zinc Chromate Hydroxide | ZnCrO₄·Zn(OH)₂ | 256.7 (estimated) | <0.1 | Specialty coatings |

Research Findings and Stability Considerations

Biological Activity

Potassium dizinc dioxido(dioxo)chromium hydroxide, commonly known as zinc potassium chromate , is a complex chemical compound with significant industrial and biological implications. This article explores its biological activity, focusing on its mechanisms of action, toxicological effects, and applications in various fields.

- Molecular Formula :

- Molecular Weight : Approximately 418.911 g/mol

- CAS Number : 11103-86-9

- EINECS Number : 234-329-8

- Color : Greenish-yellow solid

The compound is synthesized through the reaction of zinc oxide, potassium hydroxide, and chromium trioxide in an aqueous medium. The structural arrangement involves two chromium atoms coordinated with oxygen atoms and hydroxyl groups, forming a tetrahedral geometry around each chromium atom.

Zinc potassium chromate primarily acts as an oxidizing agent . The chromate ion () can participate in redox reactions, which are crucial for its role in corrosion resistance. It forms stable complexes with metal ions, preventing degradation and enhancing the longevity of materials in industrial applications.

1. Toxicity

The compound has been extensively studied for its toxicological effects, particularly due to the presence of hexavalent chromium, which is known to induce oxidative stress and cellular damage. Key findings include:

- Acute Toxicity : The intravenous LDLo (Lowest Dose Lethal) for mice is approximately 30 mg/kg .

- Carcinogenic Potential : Hexavalent chromium compounds are classified as carcinogenic, with studies indicating a correlation between exposure and increased cancer risk .

2. Oxidative Stress

Research indicates that zinc potassium chromate can induce oxidative stress in cells, leading to:

- DNA damage

- Lipid peroxidation

- Disruption of cellular homeostasis

These effects are primarily mediated through the generation of reactive oxygen species (ROS) upon exposure to the compound.

Applications in Research and Industry

Zinc potassium chromate has diverse applications across various fields:

- Industrial Use : Widely utilized as a pigment and corrosion inhibitor in coatings for aerospace and automotive industries due to its anti-corrosive properties.

- Biological Research : Employed in studies assessing the toxicological effects of chromium compounds on human health. Ongoing research aims to better understand its mechanisms of toxicity and potential therapeutic interventions for chromium poisoning.

Case Study 1: Toxicological Assessment

A study conducted on the effects of zinc potassium chromate on human lung cells demonstrated significant cytotoxicity and genotoxicity. The exposure resulted in increased levels of oxidative stress markers, confirming the compound's harmful biological activity .

Case Study 2: Corrosion Resistance

In an industrial setting, zinc potassium chromate was applied as a coating on metal surfaces. The results showed enhanced corrosion resistance compared to untreated surfaces, validating its effectiveness as an anti-corrosive agent.

Summary Table of Biological Activity

| Property | Description |

|---|---|

| Chemical Structure | |

| Toxicity (LDLo) | 30 mg/kg (mouse) |

| Carcinogenic Potential | Yes (hexavalent chromium) |

| Mechanism of Action | Oxidizing agent; induces oxidative stress |

| Applications | Pigment, corrosion inhibitor, toxicology research |

Q & A

Q. How do variations in hydroxide concentration affect crystallographic phase stability in Zn-Cr hydroxides?

- Methodology : Design a matrix experiment varying KOH concentration (e.g., 1–5 M) and annealing temperature. Use Rietveld refinement of XRD data to quantify phase fractions (e.g., ZnCrO₄ vs. ZnCr₂O₄). Reference activated carbon studies where KOH concentration directly influenced pore structure .

Q. What challenges arise in simulating hydration layers around K⁺ ions in hydroxide matrices using ab initio molecular dynamics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.